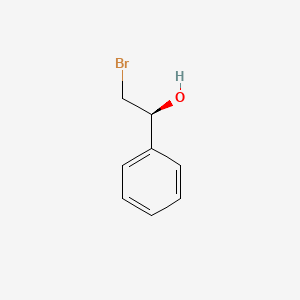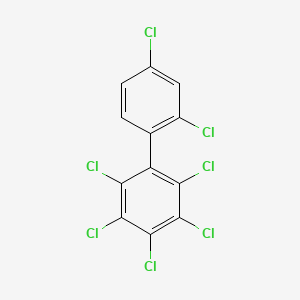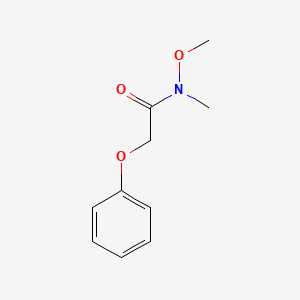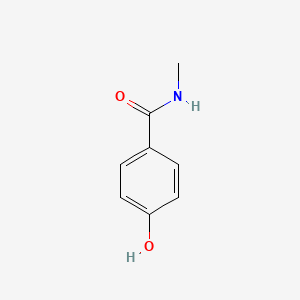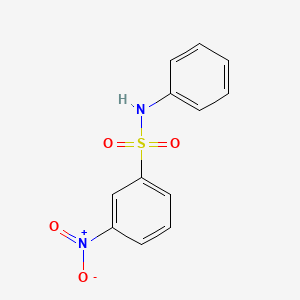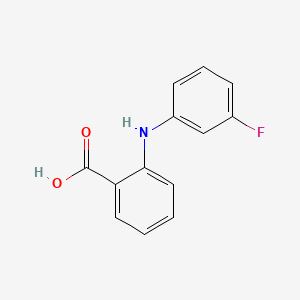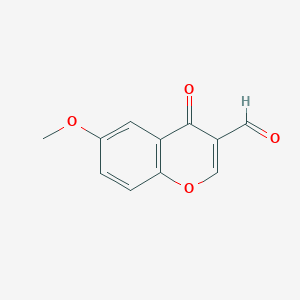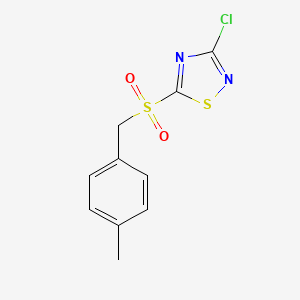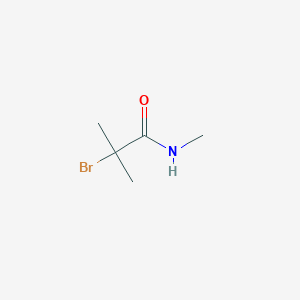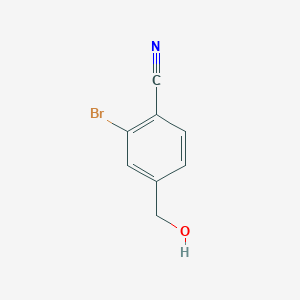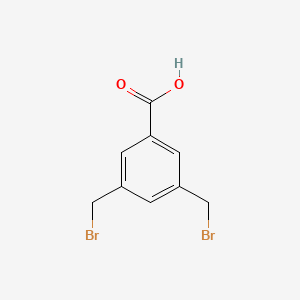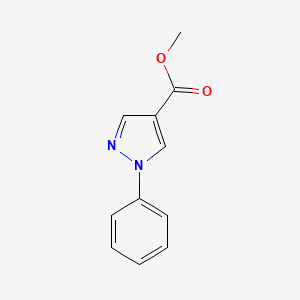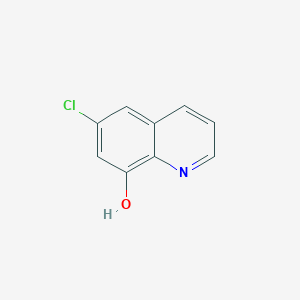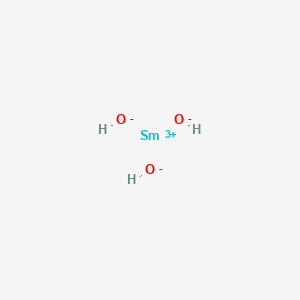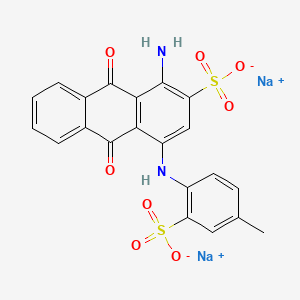
C.I. Acid Blue 145
Übersicht
Beschreibung
Synthesis Analysis
The manufacturing process for Acid Blue 145 involves the use of sodium sulfite . It begins by treating 1-Amino-2,4-dibromoanthracene-9,10-dione with 2-Amino-5-methylbenzenesulfonic acid . This reaction pathway leads to the formation of Acid Blue 145 .
Molecular Structure Analysis
Acid Blue 145 belongs to the anthraquinone family, characterized by its fused aromatic rings. The molecular structure consists of anthraquinone chromophores, which contribute to its color properties. The presence of sulfonic acid groups enhances its water solubility .
Chemical Reactions Analysis
Acid Blue 145 can undergo various chemical reactions, including acid-base reactions, oxidation, and reduction. Its color intensity may change when exposed to strong sulfuric acid or diluted solutions. Understanding these reactions is crucial for applications in dyeing and coloration processes .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Durable Press Finishing of Fabrics
Polycarboxylic acids, specifically BTCA and CA, are used as non-formaldehyde durable press finishing agents in place of formaldehyde-releasing N-methylol compounds. The use of these acids in dyed fabrics, including those dyed with C.I. Reactive Blue 221, a copper formazan complex-based dyestuff, shows variations in shade depth and the amount of BTCA used. This indicates the potential of C.I. Acid Blue 145 in fabric finishing processes (Schramm, Vukusic, & Katović, 2002).
Decolorization in Water Treatment
Research on the decolorization of C.I. Acid Blue 25, a related anthraquinonic dye, by UV irradiation, UV/H2O2, and UV/Fe(II) processes, provides insights into the effectiveness of advanced oxidation processes for the treatment of water contaminated with similar dyes. This study demonstrates the increased decolorization rate in the presence of UV/H2O2 compared to UV irradiation alone, which may be relevant to the treatment of water contaminated with C.I. Acid Blue 145 (Ghodbane & Hamdaoui, 2010).
Manufacture Process
A new method for manufacturing C.I. Acid Blue 78, an acid dye similar to C.I. Acid Blue 145, focuses on high yield and quality production. The process minimizes by-products, suggesting possible manufacturing efficiencies for C.I. Acid Blue 145 (Ghaieni et al., 2008).
Photochemical Transformations
The study of photochemical transformations of various dyes, including triarylmethane dyes like C.I. Acid Blue 93, can provide insights into the behavior of C.I. Acid Blue 145 under similar conditions. This research using EPR spectroscopy examines the production of reactive radical species and the effects of photooxidation processes, which are significant for understanding the stability and degradation of these dyes (Brezová et al., 2004).
Electrocoagulation for Decolorization
The study of electrocoagulation for the decolorization of C.I. Acid Yellow 23, a process that could be applicable to C.I. Acid Blue 145, demonstrates how operational parameters affect color removal efficiency and specific electrical energy consumption. This is relevant for wastewater treatment processes involving similar dyes (Daneshvar et al., 2007).
Advanced Oxidation Treatment
Research on the UV/H2O2 process for decolorizing C.I. Acid Blue 74, an indigoid dye, sheds light on the potential application of advanced oxidation treatment for dyes similar to C.I. Acid Blue 145. The study focuses on the effects of H2O2 dosage, dye initial concentration, and pH, providing valuable insights for the effective treatment of wastewater containing such dyes (Aleboyeh, Moussa, & Aleboyeh, 2005).
Sorption Behavior on Natural Sediments
The adsorption behavior of various dyes, including C.I. Basic Yellow X-5GL and C.I. Direct Blue 86, on natural sediment is studied to understand the environmental impact and treatment of water bodies contaminated with similar dyes like C.I. Acid Blue 145. The research evaluates the influence of solution pH, ion strength, and the presence of organic carbon and Ca(2+) ions on adsorption (Liu et al., 2001).
Fenton Treatment Effect on Biological Processes
Investigating the effect of Fenton-treated acid dyes on aerobic, anoxic, and anaerobic processes helps in understanding the environmental impact and treatment strategies for dyes like C.I. Acid Blue 145. This study provides insights into the interaction between chemical treatments and biological wastewater processes (Arslan-Alaton, Gursoy, & Schmidt, 2008).
Photodegradation under Solar Irradiation
The study of photodegradation of C.I. Reactive Blue 4 using a photo-Fenton process under artificial and solar irradiation offers insights into the degradation and removal methods applicable to similar dyes like C.I. Acid Blue 145. This research assesses the effectiveness of solar irradiation in degrading such dyes in aqueous solutions (Carneiro, Nogueira, & Zanoni, 2007).
Eigenschaften
IUPAC Name |
disodium;1-amino-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O8S2.2Na/c1-10-6-7-13(15(8-10)32(26,27)28)23-14-9-16(33(29,30)31)19(22)18-17(14)20(24)11-4-2-3-5-12(11)21(18)25;;/h2-9,23H,22H2,1H3,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCZISCTNGVWCV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041704 | |
| Record name | C.I. Acid Blue 145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Acid Blue 145 | |
CAS RN |
6408-80-6, 72245-58-0 | |
| Record name | Acid Blue 145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-2-sulfophenyl)amino)-9,10-dioxo-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 1-amino-9,10-dihydro-4-[(4-methyl-2-sulphonatophenyl)amino]-9,10-dioxoanthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



